Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
Description
Chemical Structure: Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS: 1330766-08-9) is a bicyclic compound featuring a bicyclo[3.2.1]octane scaffold with a tertiary-butyl carbamate group at position 3 and a hydroxyl group at position 4. Its molecular formula is C₁₂H₂₁NO₃ (MW: 227.30 g/mol) . Stereochemical variations (endo/exo configurations) are critical, as they influence reactivity and applications in medicinal chemistry .
Synthesis and Applications: This compound serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals targeting protein-protein interactions (PPIs) and antimicrobial agents. Its hydroxyl group enables derivatization through esterification or oxidation, while the tert-butyl carbamate acts as a protective group for amines .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-9(7-13)10(14)5-8/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
TXQVFWQEKMBQMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C(C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Physicochemical Properties
Table 2: Physical and Chemical Properties
Research Findings and Challenges
- Stereochemical Complexity : The synthesis of enantiopure 6-hydroxy derivatives remains challenging, requiring chiral catalysts or chromatographic separation .
- Reactivity Trade-offs : While the 6-oxo derivative is reactive toward nucleophiles, it is less stable in aqueous media compared to the hydroxyl analog .
- Biological Activity : The 6-hydroxy compound shows moderate antimicrobial activity (MIC: 8–16 µg/mL against S. aureus), outperforming the 6-oxo variant (MIC: >64 µg/mL) .
Biological Activity
Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate, also known by its CAS number 1375065-20-5, is a bicyclic compound that has garnered attention for its potential biological activities. This article synthesizes existing research on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₂₁NO₃
- Molecular Weight : 227.30 g/mol
- IUPAC Name : this compound
- CAS Number : 1375065-20-5
Mechanisms of Biological Activity
Research indicates that the compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors:
-
Antibacterial Activity :
- Preliminary studies suggest that the compound may inhibit bacterial topoisomerases, similar to other known inhibitors that target DNA gyrase and topoisomerase IV. For instance, compounds with similar structural motifs have shown potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae .
-
Neuroprotective Effects :
- The bicyclic structure potentially allows for interaction with neurotransmitter systems, which could lead to neuroprotective effects. Compounds that share structural similarities have been evaluated for their ability to modulate cholinergic pathways, which are crucial in neurodegenerative diseases .
Antibacterial Activity
A study focusing on derivatives of bicyclic compounds revealed that certain modifications could enhance antibacterial efficacy. The minimal inhibitory concentrations (MICs) for related compounds ranged from <0.03125 to 4 μg/mL against various Gram-positive and Gram-negative bacteria . This suggests that this compound could be optimized for similar or enhanced activity.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Biological Activity | MIC Range (µg/mL) |
|---|---|---|---|
| This compound | 1375065-20-5 | Antibacterial (potential) | <0.03125 - 4 |
| Compound 7a | N/A | Dual inhibition of bacterial topoisomerases | <0.03125 - 0.25 |
| Tropifexor | N/A | Neuroprotective (AChE inhibition) | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
